

A Technical Guide to the Isotopic Purity and Enrichment of D-Galactose-13C6

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Compound of Interest

Compound Name: D-Galactose-13C6

Cat. No.: B12396174

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment levels of **D-Galactose-13C6**, a critical stable isotope-labeled sugar used in metabolic research, drug development, and clinical diagnostics. Understanding these parameters is crucial for the accurate design and interpretation of studies that rely on isotopic labeling.

Defining Isotopic Purity and Enrichment

In the context of stable isotope-labeled compounds, it is essential to distinguish between isotopic purity and isotopic enrichment.

- Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule. For **D-Galactose-13C6**, this is the percentage of carbon atoms that are the ¹³C isotope out of the total carbon atoms at the labeled positions.
- Isotopic Purity (or Species Abundance) describes the percentage of molecules in a sample that contain the desired isotopic label. For a uniformly labeled compound like **D-Galactose-13C6**, this refers to the percentage of galactose molecules where all six carbon atoms are ¹³C.

Synthesis of D-Galactose-13C6

Uniformly ^{13}C -labeled D-Galactose is typically produced through biological synthesis. This process involves cultivating microorganisms, such as specific strains of bacteria or algae, in a controlled environment where the sole carbon source is a uniformly ^{13}C -labeled substrate, most commonly [U- $^{13}\text{C}_6$]glucose. The microorganisms incorporate the ^{13}C isotope into their metabolic pathways, leading to the synthesis of various biomolecules, including carbohydrates like galactose, with a high degree of uniform ^{13}C labeling. Subsequent extraction and purification steps isolate the **D-Galactose- $^{13}\text{C}_6$** .

Quantitative Data on D-Galactose- $^{13}\text{C}_6$

The isotopic purity and chemical purity of commercially available **D-Galactose- $^{13}\text{C}_6$** are critical quality attributes. The following tables summarize representative data from various suppliers.

Table 1: Isotopic Purity and Enrichment Levels of **D-Galactose- $^{13}\text{C}_6$**

Parameter	Specification	Supplier Example(s)
Isotopic Purity (Atom % ^{13}C)	$\geq 98\%$ to 99%	Sigma-Aldrich, Cambridge Isotope Laboratories
Chemical Purity	$\geq 98\%$ to $\geq 99\%$ (CP)	Sigma-Aldrich, Cambridge Isotope Laboratories

Note: "CP" denotes Chemically Pure.

Table 2: Physical and Chemical Properties of **D-Galactose- $^{13}\text{C}_6$**

Property	Value
CAS Number	74134-89-7
Molecular Formula	$^{13}\text{C}_6\text{H}_{12}\text{O}_6$
Molecular Weight	~ 186.11 g/mol
Appearance	White to off-white powder
Melting Point	$169\text{-}170$ $^{\circ}\text{C}$

Experimental Protocols for Isotopic Analysis

The determination of isotopic enrichment and purity of **D-Galactose-13C6** is predominantly performed using mass spectrometry, often coupled with gas or liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of ¹³C-labeled sugars. The following protocol outlines a general procedure.

1. Sample Preparation and Derivatization:

- **Internal Standard:** A known amount of a suitable internal standard is added to the sample.
- **Derivatization:** To increase volatility for GC analysis, the hydroxyl groups of galactose are derivatized. A common method is the preparation of aldonitrile pentaacetate derivatives. This involves reaction with hydroxylamine followed by acetylation with acetic anhydride.

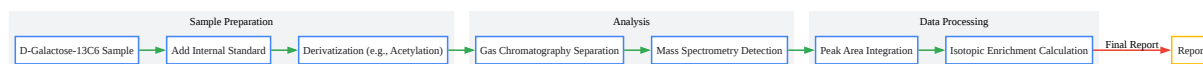
2. GC-MS Analysis:

- **Gas Chromatograph:** The derivatized sample is injected into a GC equipped with a capillary column suitable for carbohydrate analysis. The GC oven temperature is programmed to separate the derivatized galactose from other components.
- **Mass Spectrometer:** As the derivatized galactose elutes from the GC column, it enters the mass spectrometer. Positive Chemical Ionization (PCI) is often used. The instrument monitors specific mass-to-charge (m/z) ratios to differentiate between the unlabeled (¹²C) and labeled (¹³C) galactose. For **D-Galactose-13C6**, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound.

3. Data Analysis:

- The isotopic enrichment is calculated by comparing the peak areas of the ion chromatograms corresponding to the labeled and unlabeled fragments.

Below is a diagram illustrating the general workflow for GC-MS analysis of **D-Galactose-13C6**.

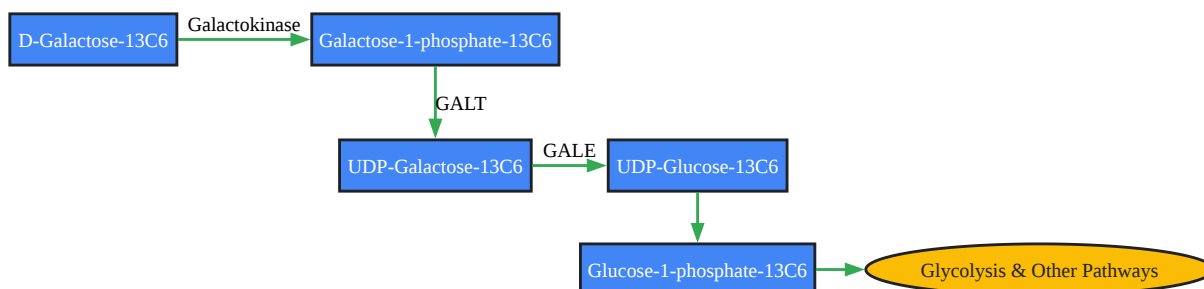


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Caption: Workflow for GC-MS analysis of **D-Galactose-13C6**.

Signaling Pathway and Logical Relationships

The primary application of **D-Galactose-13C6** is as a tracer in metabolic studies. Once introduced into a biological system, it enters the Leloir pathway for galactose metabolism. The diagram below illustrates the core steps of this pathway, showing how labeled galactose is converted to glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.



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Caption: The Leloir pathway for **D-Galactose-13C6** metabolism.

Conclusion

The isotopic purity and enrichment of **D-Galactose-13C6** are fundamental parameters that directly impact the reliability of metabolic research findings. A thorough understanding of these specifications, coupled with robust analytical methodologies like GC-MS, is essential for researchers and drug development professionals. The high-fidelity synthesis of uniformly labeled **D-Galactose-13C6** allows for precise tracing of galactose metabolism, providing valuable insights into cellular physiology and disease states.

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